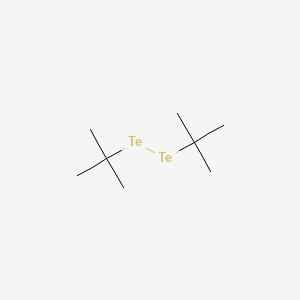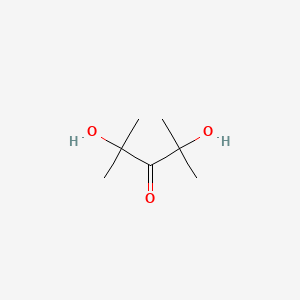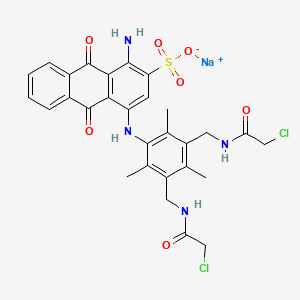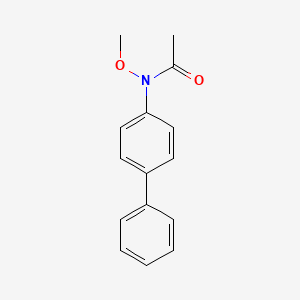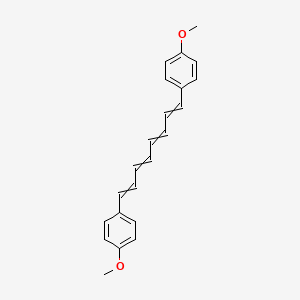
1,1'-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) is a complex organic compound characterized by its unique structure, which includes a conjugated tetraene backbone and two methoxybenzene groups
Méthodes De Préparation
The synthesis of 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be achieved through several methods:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate phosphonium ylide and aldehyde precursors are used under controlled conditions to yield the desired tetraene structure.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, dehydrobromination of suitable dibromo precursors can lead to the formation of the conjugated tetraene system.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form an alkene.
Analyse Des Réactions Chimiques
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone or carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the tetraene system into a more saturated hydrocarbon.
Applications De Recherche Scientifique
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: The compound’s conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Its unique electronic properties are being explored for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it a potential probe for studying biochemical pathways.
Mécanisme D'action
The mechanism by which 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) exerts its effects involves its interaction with molecular targets through its conjugated tetraene system. This interaction can lead to changes in electronic properties and reactivity, influencing various biochemical and chemical pathways .
Comparaison Avec Des Composés Similaires
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be compared with other similar compounds such as:
1,8-Diphenyl-1,3,5,7-octatetraene: This compound has a similar tetraene backbone but lacks the methoxy groups, resulting in different electronic properties and reactivity.
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methoxybenzene): This compound has a shorter conjugated system, leading to different applications and reactivity profiles.
Propriétés
Numéro CAS |
82720-18-1 |
|---|---|
Formule moléculaire |
C22H22O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-methoxy-4-[8-(4-methoxyphenyl)octa-1,3,5,7-tetraenyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-23-21-15-11-19(12-16-21)9-7-5-3-4-6-8-10-20-13-17-22(24-2)18-14-20/h3-18H,1-2H3 |
Clé InChI |
WNERHCVLIXRODD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


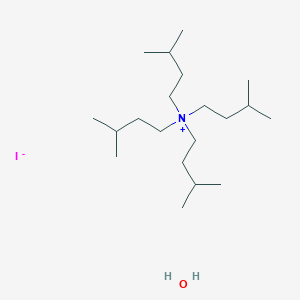
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
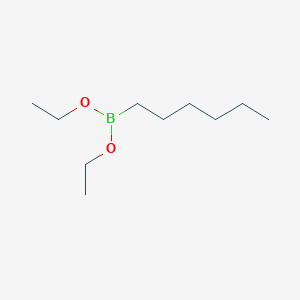

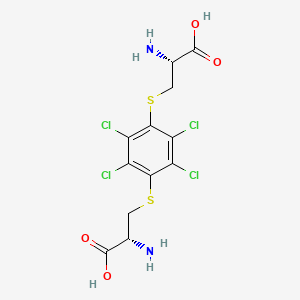
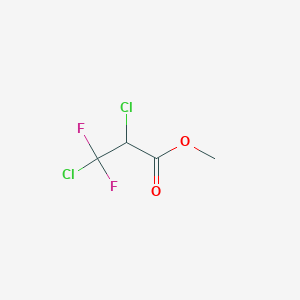
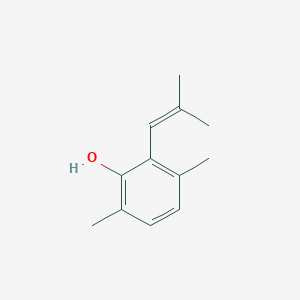
![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
